LRRK2-IN-12

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

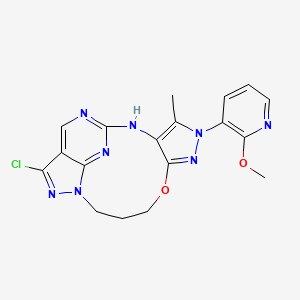

C18H17ClN8O2 |

|---|---|

分子量 |

412.8 g/mol |

IUPAC名 |

14-chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene |

InChI |

InChI=1S/C18H17ClN8O2/c1-10-13-17(25-27(10)12-5-3-6-20-16(12)28-2)29-8-4-7-26-15-11(14(19)24-26)9-21-18(22-13)23-15/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,22,23) |

InChIキー |

LDFXRLNXLQBRHK-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=NN1C3=C(N=CC=C3)OC)OCCCN4C5=NC(=NC=C5C(=N4)Cl)N2 |

製品の起源 |

United States |

Foundational & Exploratory

LRRK2-IN-12: A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). The pathogenic effects of these mutations are often linked to an increase in LRRK2's kinase activity, making it a prime therapeutic target. LRRK2-IN-12 is a potent and selective inhibitor of LRRK2 kinase activity, serving as a critical tool for studying LRRK2-mediated signaling pathways and their role in neurodegeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound in neuronal cells, including its effects on downstream signaling, relevant experimental protocols, and quantitative data.

Core Mechanism of Action: LRRK2 Kinase Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate group from ATP to its substrates. This inhibition of LRRK2's catalytic activity is the primary mechanism through which this compound exerts its effects in neuronal cells. The most well-validated substrates of LRRK2 are a subset of Rab GTPases, which are key regulators of vesicular trafficking.

Data Presentation: Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| LRRK2 Variant | Assay Type | IC50 (nM) | Reference |

| LRRK2 (Wild-Type) | In vitro kinase assay | 1.1 | [1] |

| LRRK2 (G2019S) | In vitro kinase assay | 0.45 | [1] |

| LRRK2 (Wild-Type) | ADP-Glo Kinase Assay | 0.46 | [1] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is implicated in a variety of cellular processes within neurons, including vesicle trafficking, autophagy, and neurite outgrowth.[2][3] Its kinase activity is central to these functions. Pathogenic mutations, such as G2019S, enhance this kinase activity, leading to aberrant phosphorylation of its substrates, including Rab10 and Rab12.[4] This hyperphosphorylation is thought to contribute to the neuronal dysfunction observed in Parkinson's disease. This compound directly counteracts this by blocking the kinase activity, thereby reducing the phosphorylation of downstream targets.

Figure 1: LRRK2 Signaling and Inhibition by this compound.

Experimental Workflow: Assessing this compound Activity in Neuronal Cells

A typical workflow to evaluate the efficacy of this compound in a neuronal cell model involves several key steps, from cell culture and treatment to downstream analysis of LRRK2 activity and cellular phenotypes.

Figure 2: Experimental workflow for assessing this compound activity.

Experimental Protocols

Western Blot for Phospho-Rab10 (pRab10)

This protocol is designed to assess the inhibition of LRRK2 kinase activity by measuring the phosphorylation status of its substrate, Rab10.

a. Cell Culture and Treatment:

-

Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) at a suitable density.

-

Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2 hours).

b. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

-

Denature protein lysates in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against pRab10 (Thr73) and total Rab10 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect chemiluminescence using an appropriate imaging system.

d. Data Analysis:

-

Quantify band intensities using software like ImageJ.

-

Normalize the pRab10 signal to the total Rab10 signal to determine the relative phosphorylation level.

In Vitro LRRK2 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified LRRK2.

a. Reagents:

-

Purified recombinant LRRK2 (WT or mutant).

-

LRRK2 kinase assay buffer.

-

LRRKtide (a synthetic peptide substrate).

-

ATP (and [γ-³²P]ATP for radioactive assays).

-

This compound in DMSO.

b. Assay Procedure:

-

Prepare a reaction mixture containing LRRK2 enzyme, kinase buffer, and varying concentrations of this compound.

-

Initiate the kinase reaction by adding a mixture of LRRKtide and ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the remaining radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo), luminescence is measured.

c. Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Immunocytochemistry for LRRK2 and pRab10 Localization

This protocol allows for the visualization of LRRK2 and pRab10 within neuronal cells and the assessment of any changes in their subcellular localization upon treatment with this compound.

a. Cell Culture and Treatment:

-

Grow neuronal cells on coverslips.

-

Treat with this compound as described for the Western blot protocol.

b. Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

c. Immunostaining:

-

Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with primary antibodies against LRRK2 and pRab10 overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

d. Imaging and Analysis:

-

Mount coverslips on slides and image using a fluorescence or confocal microscope.

-

Analyze images for changes in protein expression levels and subcellular distribution.

Neurite Outgrowth Assay

This assay assesses the phenotypic consequences of LRRK2 inhibition on neuronal morphology.

a. Cell Culture and Treatment:

-

Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) at a low density.

-

Differentiate the cells to induce neurite formation if necessary (e.g., with NGF for PC12 cells).

-

Treat with this compound at various concentrations.

b. Imaging:

-

Acquire images of the cells at different time points using a high-content imaging system or a standard microscope.

c. Data Analysis:

-

Use automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, number of neurites, and branching complexity.

-

Compare the results between treated and control groups to determine the effect of this compound on neurite outgrowth.

Conclusion

This compound is a powerful research tool for dissecting the role of LRRK2 kinase activity in neuronal function and dysfunction. Its ability to potently and selectively inhibit LRRK2 allows for a detailed investigation of the downstream signaling pathways, particularly the phosphorylation of Rab GTPases, and their impact on cellular processes relevant to Parkinson's disease. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to advance our understanding of LRRK2 biology and to evaluate the therapeutic potential of LRRK2 kinase inhibition.

References

- 1. This compound | LRRK2 | 3032733-05-1 | Invivochem [invivochem.com]

- 2. A guide to selecting high-performing antibodies for Rab10 (UniProt ID: P61026) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

LRRK2-IN-12: A Potent Inhibitor of the Parkinson's-Associated G2019S Mutant Kinase

A Technical Deep Dive into the Binding Affinity, Cellular Activity, and Methodologies for the Characterization of LRRK2-IN-12, a significant tool in the study of Leucine-Rich Repeat Kinase 2 (LRRK2) and its role in Parkinson's disease.

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The G2019S mutation within the LRRK2 kinase domain is the most common genetic cause of both familial and sporadic forms of the disease, leading to a gain-of-function increase in kinase activity. The small molecule inhibitor, this compound, has demonstrated potent and selective inhibition of LRRK2, particularly the pathogenic G2019S mutant. This technical guide provides an in-depth analysis of the binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Analysis of this compound Binding Affinity

The inhibitory potency of this compound has been quantified through biochemical assays, revealing its high affinity for both wild-type and the G2019S mutant of LRRK2. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Target | IC50 (nM) |

| This compound | LRRK2 G2019S | 0.45 |

| This compound | LRRK2 WT | 1.1 |

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase, playing a crucial role in various cellular processes, including vesicular trafficking. The G2019S mutation enhances its kinase activity, leading to aberrant phosphorylation of downstream substrates and contributing to neuronal toxicity.

Upstream regulators, such as the Rab GTPase Rab29, are thought to recruit LRRK2 to the surface of the Golgi apparatus. Once activated, LRRK2 phosphorylates a subset of Rab GTPases, including Rab8, Rab10, and Rab12. This phosphorylation event modulates the activity of these Rab proteins, impacting their interaction with effector proteins and thereby disrupting vesicular transport pathways. The pathogenic effects of the G2019S mutation are believed to be mediated, at least in part, through the hyperphosphorylation of these Rab substrates. LRRK2 has also been implicated in the mitogen-activated protein kinase (MAPK) signaling cascade, further highlighting its central role in cellular signaling.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate group from ATP to its substrates. By blocking the kinase activity of LRRK2, this compound effectively reduces the phosphorylation of downstream targets like Rab10, thereby mitigating the pathological consequences of the G2019S mutation.

Experimental Protocols

The determination of the binding affinity and cellular activity of LRRK2 inhibitors such as this compound involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified recombinant LRRK2 (both wild-type and G2019S mutant) by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human LRRK2 (WT and G2019S)

-

LRRKtide (a synthetic peptide substrate)

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

-

Add the recombinant LRRK2 enzyme and the LRRKtide substrate to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for inhibitor binding.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction at room temperature for a specific duration (e.g., 60-120 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of a downstream substrate, such as Rab10.

Materials:

-

Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2 G2019S)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Rab10 and total Rab10 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis:

-

Quantify the band intensities for phospho-Rab10 and total Rab10.

-

Normalize the phospho-Rab10 signal to the total Rab10 signal for each sample.

-

Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50 value.

-

LRRK2-IN-12 as a chemical probe for Parkinson's disease research

An In-depth Technical Guide on the Utilization of LRRK2-IN-1 as a Chemical Probe for Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease Research.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common pathogenic variant, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. Potent and selective chemical probes are indispensable tools for dissecting the cellular functions of LRRK2 and for validating it as a drug target. This technical guide focuses on LRRK2-IN-1, a first-generation, potent, and selective inhibitor of LRRK2, which has been instrumental in advancing our understanding of LRRK2 biology. While the initial query concerned LRRK2-IN-12, publicly available data for this specific compound is not available. Therefore, this guide will focus on the well-characterized and widely used chemical probe, LRRK2-IN-1.

LRRK2-IN-1: Mechanism of Action and Properties

LRRK2-IN-1 is an ATP-competitive inhibitor of LRRK2 kinase activity.[1][2] By binding to the ATP pocket of the LRRK2 kinase domain, it prevents the phosphorylation of LRRK2 substrates. The inhibition of LRRK2 kinase activity can be monitored by assessing the phosphorylation status of LRRK2 itself at key serine residues (e.g., Ser910 and Ser935) and its physiological substrates, such as Rab10.[1][3] A reduction in the phosphorylation of these sites serves as a reliable biomarker for LRRK2 kinase inhibition in both biochemical and cellular assays.[1][3]

Data Presentation

The following tables summarize the quantitative data for LRRK2-IN-1, providing a clear comparison of its biochemical potency, cellular activity, kinase selectivity, and pharmacokinetic properties.

Table 1: Biochemical Potency of LRRK2-IN-1

| Target | IC50 (nM) | Assay Conditions | Reference |

| LRRK2 (Wild-Type) | 13 | 100 µM ATP | [1] |

| LRRK2 (G2019S) | 6 | 100 µM ATP | [1] |

| LRRK2 (A2016T) | 2450 | 100 µM ATP | [4] |

| LRRK2 (G2019S + A2016T) | 3080 | 100 µM ATP | [4] |

Table 2: Cellular Activity of LRRK2-IN-1

| Cell Line | Readout | IC50 | Reference |

| HEK293 (stably expressing LRRK2 WT) | Inhibition of Ser910/Ser935 phosphorylation | ~1-3 µM | [5] |

| HEK293 (stably expressing LRRK2 G2019S) | Inhibition of Ser910/Ser935 phosphorylation | ~1-3 µM | [5] |

| Human Lymphoblastoid Cells (Control) | Inhibition of LRRK2 phosphorylation | ~1-3 µM | [5] |

| Human Lymphoblastoid Cells (G2019S homozygous) | Inhibition of LRRK2 phosphorylation | ~1-3 µM | [5] |

| SH-SY5Y Neuroblastoma Cells | Inhibition of endogenous LRRK2 Ser910/Ser935 phosphorylation | Dose-dependent | [1] |

| HeLa Cells | Inhibition of MAPK7 autophosphorylation | 160 nM | [5] |

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

| Kinase | IC50 (nM) | Assay Type | Reference |

| DCLK2 | 45 | Biochemical | [1] |

| MAPK7 (ERK5) | 160 | Cellular (autophosphorylation) | [1] |

| AURKB | >1000 | Biochemical | [1] |

| CHEK2 | >1000 | Biochemical | [1] |

| MKNK2 | >1000 | Biochemical | [1] |

| MYLK | >1000 | Biochemical | [1] |

| NUAK1 | >1000 | Biochemical | [1] |

| PLK1 | >1000 | Biochemical | [1] |

LRRK2-IN-1 was profiled against over 470 kinases and was found to be highly selective, inhibiting only 12 kinases with a score of less than 10% of the DMSO control at a concentration of 10 µM in KINOMEscan™ assays.[1]

Table 4: Pharmacokinetic Properties of LRRK2-IN-1 in Mice

| Parameter | Value | Route of Administration | Reference |

| Half-life (T1/2) | 4.5 hours | Oral | [1] |

| Area Under the Curve (AUC) | 14758 hr*ng/mL | Oral | [1] |

| Oral Bioavailability (%F) | 49.3% | Oral | [1] |

| Brain Penetration | Poor | Intraperitoneal | [1][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1 using [γ-³²P]ATP and a peptide or protein substrate.[2][6][7]

1. Reagents and Materials:

-

Kinase Buffer (10x): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

-

Enzyme: Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant).

-

Substrate: Myelin Basic Protein (MBP) at a final concentration of 0.25 mg/mL or LRRKtide peptide substrate at a final concentration of 20 µM.[2][7]

-

Inhibitor: LRRK2-IN-1 dissolved in DMSO, prepared in a serial dilution.

-

ATP Stock: 10 mM non-radioactive ATP.

-

Radioactive ATP: [γ-³²P]ATP.

-

Reaction Mix: Kinase Buffer (1x), 100 µM ATP, and ~0.5 µCi [γ-³²P]ATP per reaction.

-

Stop Solution: 4x Laemmli sample buffer.

-

SDS-PAGE gels and blotting apparatus.

2. Kinase Reaction Procedure:

-

Prepare the reaction in a total volume of 20-25 µL.

-

Add 1 µL of serially diluted LRRK2-IN-1 or DMSO (vehicle control) to each reaction tube.

-

Add the diluted LRRK2 enzyme to each tube.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the ATP/substrate mix.

-

Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[6]

-

Stop the reaction by adding 6.25 µL of 4x Laemmli sample buffer.

3. Detection and Analysis:

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

Quantify the band intensities using densitometry.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 (pS935) and its substrate Rab10 (pT73) via Western blot.[3][8]

1. Reagents and Materials:

-

Cell Line: A cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T, or primary cells like PBMCs).

-

Inhibitor: LRRK2-IN-1.

-

Cell Culture Medium and Reagents.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-pS935-LRRK2, Rabbit anti-total LRRK2, Rabbit anti-pT73-Rab10, Mouse anti-total Rab10.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent Substrate (ECL).

2. Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of LRRK2-IN-1 (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).[3]

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

5. Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the pLRRK2 (S935) and pRab10 (T73) signals to their respective total protein levels.

-

Plot the normalized phosphorylation levels against the LRRK2-IN-1 concentration to generate a dose-response curve and determine the cellular IC50.

LRRK2 Thermal Shift Assay (TSA)

This protocol describes a method to assess the direct binding of LRRK2-IN-1 to LRRK2 by measuring the change in the protein's thermal stability.[9][10]

1. Reagents and Materials:

-

Protein: Purified LRRK2.

-

Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol.

-

Fluorescent Dye: SYPRO Orange (5000x stock in DMSO).

-

Inhibitor: LRRK2-IN-1 or DMSO control.

-

96-well or 384-well PCR plates.

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

2. Procedure:

-

Prepare a master mix containing the LRRK2 protein (final concentration ~2-4 µM) and SYPRO Orange dye (final dilution 1:1000) in the assay buffer.

-

Aliquot the master mix into the wells of the PCR plate.

-

Add LRRK2-IN-1 or DMSO to the wells to a final desired concentration (e.g., 10 µM).

-

Seal the plate, mix, and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to perform a thermal melt from 25°C to 95°C with a ramp rate of 1-3°C/minute, while continuously monitoring fluorescence.

3. Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.

-

A positive shift in the Tm in the presence of LRRK2-IN-1 compared to the DMSO control indicates that the compound binds to and stabilizes the LRRK2 protein.

Mandatory Visualization

LRRK2 Signaling Pathway and Inhibition

Caption: LRRK2 signaling pathway and the point of inhibition by LRRK2-IN-1.

Experimental Workflow for LRRK2 Inhibitor Characterization

Caption: General workflow for the characterization of an LRRK2 inhibitor.

Logic of Using a Chemical Probe for Target Validation

References

- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graylab.stanford.edu [graylab.stanford.edu]

- 6. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. LRRK2 thermal shift assay [protocols.io]

- 10. protocols.io [protocols.io]

Investigating the LRRK2 Pathway with LRRK2-IN-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of the Leucine-Rich Repeat Kinase 2 (LRRK2) pathway using the potent and selective inhibitor, LRRK2-IN-1. This document details the inhibitor's biochemical and cellular activity, provides in-depth experimental protocols for its use, and visualizes the intricate LRRK2 signaling cascade and experimental workflows.

Introduction to LRRK2 and the Inhibitor LRRK2-IN-1

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic links to Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. Many of these pathogenic mutations, most notably G2019S, lead to a hyperactive kinase state, suggesting that inhibition of LRRK2's kinase activity is a promising therapeutic strategy.

LRRK2-IN-1 was one of the first potent and selective small-molecule inhibitors of LRRK2 to be developed.[1] It acts as an ATP-competitive inhibitor, effectively blocking the phosphotransferase activity of both wild-type and mutant forms of LRRK2.[2] Its utility as a research tool has been instrumental in elucidating the cellular functions of LRRK2 and dissecting its signaling pathways. However, it is important to note that LRRK2-IN-1 has poor blood-brain barrier penetration, limiting its direct application for in vivo studies of the central nervous system.[2]

Data Presentation: Quantitative Analysis of LRRK2-IN-1

The following tables summarize the key quantitative data for LRRK2-IN-1, providing a clear comparison of its potency against various LRRK2 mutants and its selectivity against other kinases.

Table 1: Biochemical Potency of LRRK2-IN-1 Against LRRK2 Variants

| LRRK2 Variant | IC50 (nM) | Assay Conditions | Reference(s) |

| LRRK2 (Wild-Type) | 13 | 100 µM ATP | [3][4] |

| LRRK2 (G2019S) | 6 | 100 µM ATP | [3][4] |

| LRRK2 (A2016T) | 2450 | Not Specified | [3] |

| LRRK2 (G2019S + A2016T) | 3080 | Not Specified | [3] |

Table 2: Cellular Activity of LRRK2-IN-1

| Assay Type | Cell Line | LRRK2 Variant | IC50 (µM) | Reference(s) |

| TR-FRET (pSer935) | HEK293 | Wild-Type | 0.08 | [5] |

| TR-FRET (pSer935) | HEK293 | G2019S | 0.03 | [5] |

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

LRRK2-IN-1 has been profiled against a large panel of kinases and has demonstrated high selectivity. At a concentration of 10 µM, it inhibited only 12 kinases out of a panel of 442.[3][4]

| Kinase | IC50 (nM) | Reference(s) |

| DCLK2 | 45 | [4] |

| AURKB | >1000 | [4] |

| CHEK2 | >1000 | [4] |

| MKNK2 | >1000 | [4] |

| MYLK | >1000 | [4] |

| NUAK1 | >1000 | [4] |

| PLK1 | >1000 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the LRRK2 pathway using LRRK2-IN-1.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol assesses the direct inhibitory effect of LRRK2-IN-1 on LRRK2 kinase activity using a radioactive ATP isotope.

Objective: To determine the IC50 value of LRRK2-IN-1 against purified LRRK2.

Materials:

-

Recombinant human LRRK2 (wild-type or mutant)

-

Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

LRRK2-IN-1 dissolved in DMSO

-

SDS-PAGE gels and Western blot apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the LRRK2 enzyme and MBP (or peptide substrate) in the kinase assay buffer.

-

Add varying concentrations of LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-20 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[1]

-

Incubate the reaction for 30-60 minutes at 30°C.[1]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Expose the membrane to a phosphor screen and quantify the radioactive signal corresponding to the phosphorylated substrate using a phosphorimager.

-

Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This cell-based assay measures the ability of LRRK2-IN-1 to inhibit LRRK2 kinase activity within a cellular context, leading to the dephosphorylation of specific serine residues, such as Ser935.

Objective: To assess the cellular potency of LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser935.

Materials:

-

HEK293 or other suitable cells expressing LRRK2 (wild-type or mutant)

-

Cell culture medium and reagents

-

LRRK2-IN-1 dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

-

HRP-conjugated secondary antibodies

-

Western blot reagents and equipment

-

Chemiluminescence detection system

Procedure:

-

Plate cells in multi-well plates and allow them to adhere.

-

Treat the cells with a range of LRRK2-IN-1 concentrations (or DMSO as a vehicle control) for a specified duration (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.[1][6]

-

Clarify the lysates by centrifugation.[1]

-

Determine the protein concentration of each lysate.

-

Perform Western blot analysis using antibodies against pSer935-LRRK2 and total LRRK2. A loading control (e.g., GAPDH or β-actin) should also be included.

-

Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

-

Determine the concentration of LRRK2-IN-1 that causes a 50% reduction in LRRK2 phosphorylation (EC50).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for characterizing LRRK2-IN-1.

Caption: LRRK2 signaling cascade and the inhibitory action of LRRK2-IN-1.

Caption: Workflow for characterizing an LRRK2 inhibitor like LRRK2-IN-1.

Conclusion

LRRK2-IN-1 remains a cornerstone tool for researchers investigating the complex biology of LRRK2. Its high potency and selectivity allow for precise interrogation of the LRRK2 signaling pathway. The data and protocols presented in this guide are intended to provide a solid foundation for designing and executing experiments aimed at further unraveling the role of LRRK2 in health and disease, and for the development of next-generation LRRK2-targeted therapeutics. It is crucial for researchers to consider the specific context of their experimental systems and to include appropriate controls to ensure the validity of their findings.

References

- 1. benchchem.com [benchchem.com]

- 2. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro LRRK2 autophosphorylation [protocols.io]

- 6. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

LRRK2-IN-12 and Its Impact on Rab GTPase Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of LRRK2-IN-12, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), on the phosphorylation of Rab GTPases. Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, and the kinase activity of the LRRK2 protein is a key target for therapeutic intervention. This document summarizes the core mechanism of LRRK2-mediated Rab phosphorylation, the inhibitory action of this compound, quantitative data on this inhibition, and detailed experimental protocols for its assessment.

The LRRK2-Rab Signaling Axis

LRRK2 is a large, multi-domain protein that functions as a serine/threonine kinase. A crucial downstream signaling pathway involves the direct phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking. LRRK2 phosphorylates these Rab proteins within their highly conserved switch II domain, a critical region for their interaction with regulatory proteins and effectors. This phosphorylation event significantly alters the function of Rab GTPases, impacting processes such as vesicle transport, organelle dynamics, and autophagy.

Key Rab GTPases identified as physiological substrates of LRRK2 include Rab3A/B/C/D, Rab8A/B, Rab10, Rab12, Rab29, Rab35, and Rab43.[1] The phosphorylation of these proteins by LRRK2 is enhanced by pathogenic mutations, such as the common G2019S substitution, which increases LRRK2 kinase activity.[2]

The signaling cascade can be visualized as follows:

References

Cellular Targets of LRRK2 Kinase Inhibitors in Primary Neurons: A Technical Guide

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to increased kinase activity, making LRRK2 a prime therapeutic target for neuroprotective strategies in PD.[1] LRRK2 kinase inhibitors are being developed to counteract the effects of this hyper-activity. Primary neurons are a crucial in vitro model system for investigating the molecular mechanisms of LRRK2 function and the effects of its inhibition in a physiologically relevant context. This technical guide provides an in-depth overview of the known cellular targets of LRRK2 inhibitors in primary neurons, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation

Quantitative Data on LRRK2 Inhibitor Activity and Effects

The following tables summarize the key quantitative data regarding the potency of the LRRK2 inhibitor MLi-2 and its effects on cellular targets in primary neurons.

| Table 1: Potency of LRRK2 Inhibitor MLi-2 | |

| Parameter | Value |

| In Vitro Kinase Assay IC50 | 0.76 nM[1][2] |

| Cellular pSer935 LRRK2 IC50 | 1.4 nM[3] |

| Radioligand Competition Binding Assay IC50 | 3.4 nM[3] |

| Table 2: Effects of LRRK2 Inhibition on Cellular Targets in Primary Neurons | |

| Cellular Process | Effect of LRRK2 Inhibition (MLi-2) |

| LRRK2 Autophosphorylation (pS935) | Reduced by over 75% in the central nervous system.[2] |

| Rab GTPase Phosphorylation | Decreased phosphorylation of Rab10.[4] |

| Neurite Outgrowth | Reversal of neurite outgrowth defects caused by mutant LRRK2.[5] |

| α-synuclein Localization | Increased colocalization of α-synuclein with the presynaptic marker vGLUT1.[6] |

| Lysosomal Function | Normalization of lysosomal number, pH, and Cathepsin L activity in GBA1 heterozygous-null iPSC-derived neurons.[4] |

Experimental Protocols

Protocol 1: Primary Neuron Culture and LRRK2 Inhibitor Treatment

Objective: To culture primary neurons and treat them with a LRRK2 inhibitor to study its effects on cellular targets.

Materials:

-

E16-E18 mouse embryos[6]

-

Papain dissociation system[7]

-

Poly-L-lysine-coated culture plates[7]

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin[7]

-

LRRK2 inhibitor (e.g., MLi-2)[6]

-

Dimethyl sulfoxide (DMSO)[6]

Procedure:

-

Isolate primary hippocampal or cortical neurons from E16-E18 mouse embryos using a papain dissociation system.[7]

-

Seed the dissociated neurons onto poly-L-lysine-coated plates.[7]

-

Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[7]

-

Perform half-media changes every 4-5 days.[7]

-

On day in vitro (DIV) 7, treat the neurons with the LRRK2 inhibitor (e.g., 10-30 nM MLi-2) or a vehicle control (DMSO).[6]

-

Incubate the neurons for the desired treatment duration (e.g., 7 days).[6]

-

After treatment, proceed with downstream analysis such as immunocytochemistry or cell lysis for western blotting.

Protocol 2: Immunocytochemistry for Neurite Outgrowth Analysis

Objective: To visualize and quantify neurite outgrowth in primary neurons following LRRK2 inhibitor treatment.

Materials:

-

4% paraformaldehyde (PFA) in PBS[8]

-

Permeabilization buffer (0.25% Triton X-100 in PBS)[8]

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Fix the treated primary neurons with 4% PFA for 15-20 minutes at room temperature.[8]

-

Wash the cells three times with PBS.[8]

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[8]

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze neurite length and branching using image analysis software.

Protocol 3: Phosphoproteomic Analysis of Primary Neurons

Objective: To identify and quantify changes in protein phosphorylation in primary neurons following LRRK2 inhibitor treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[2]

-

Trypsin for protein digestion

-

Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Lyse the treated primary neurons in ice-cold lysis buffer containing protease and phosphatase inhibitors.[2]

-

Determine the protein concentration of the lysates.

-

Reduce and alkylate the proteins, followed by digestion with trypsin overnight.

-

Enrich for phosphopeptides using a phosphopeptide enrichment kit according to the manufacturer's instructions.

-

Analyze the enriched phosphopeptides by LC-MS/MS.[9][10][11]

-

Identify and quantify the phosphopeptides using appropriate proteomics software.

Mandatory Visualization

Caption: LRRK2 signaling cascade and its inhibition.

Caption: Workflow for studying LRRK2 inhibitor effects.

References

- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quantifying phosphorylation dynamics in primary neuronal cultures using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantifying phosphorylation dynamics in primary neuronal cultures using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Kinase Selectivity Profile of LRRK2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Understanding the precise interactions of LRRK2-IN-1 with the human kinome is paramount for its application as a chemical probe in basic research and for its potential therapeutic development for Parkinson's disease and other LRRK2-associated pathologies. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental frameworks.

Core Data Presentation: Kinase Inhibition Profile of LRRK2-IN-1

LRRK2-IN-1 has been extensively profiled against a broad panel of human kinases to determine its potency and selectivity. The following tables summarize the quantitative data from various screening platforms.

Table 1: Potency of LRRK2-IN-1 against LRRK2 Variants

| Kinase Target | IC50 (nM) | Assay Conditions |

| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP |

| LRRK2 (G2019S Mutant) | 6 | 0.1 mM ATP |

| LRRK2 (A2016T Mutant) | 2450 | Not Specified |

| LRRK2 (G2019S + A2016T) | 3080 | Not Specified |

Table 2: Selectivity Profile of LRRK2-IN-1 Against a Panel of Off-Target Kinases

| Off-Target Kinase | Inhibition / Activity Metric | Value (nM) | Assay Type |

| DCLK2 | IC50 | 45 | Biochemical Assay |

| MAPK7 | EC50 | 160 | Cellular Assay |

| AURKB | IC50 | > 1000 | Biochemical Assay |

| CHEK2 | IC50 | > 1000 | Biochemical Assay |

| MKNK2 | IC50 | > 1000 | Biochemical Assay |

| MYLK | IC50 | > 1000 | Biochemical Assay |

| NUAK1 | IC50 | > 1000 | Biochemical Assay |

| PLK1 | IC50 | > 1000 | Biochemical Assay |

In addition to the specific off-target data above, a broad screen of 442 kinases using the KINOMEscan™ platform at a concentration of 10 µM LRRK2-IN-1 demonstrated that only 12 kinases exhibited a signal of less than 10% of the DMSO control, indicating a high degree of selectivity.[1]

Experimental Protocols

The characterization of LRRK2-IN-1's kinase selectivity profile involved a multi-faceted approach, employing biochemical, cellular, and in vivo assays. The following are detailed methodologies for the key experiments cited.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This assay quantifies the direct inhibitory effect of LRRK2-IN-1 on the enzymatic activity of recombinant LRRK2.

Materials:

-

Recombinant full-length LRRK2 (Wild-Type or G2019S mutant)

-

LRRK2 substrate peptide (e.g., LRRKtide)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Non-radioactive ATP

-

LRRK2-IN-1 dissolved in DMSO

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the LRRK2 enzyme and LRRK2 substrate peptide in the kinase assay buffer.

-

Add varying concentrations of LRRK2-IN-1 (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to a final concentration of 0.1 mM.

-

Allow the reaction to proceed for 20 minutes at 30°C.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of LRRK2-IN-1 to engage LRRK2 within a cellular environment, leading to the dephosphorylation of key serine residues (Ser910 and Ser935) which are markers of LRRK2 pathway activity.

Materials:

-

HEK293 cells stably expressing Flag-tagged LRRK2 (Wild-Type or G2019S mutant)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

LRRK2-IN-1 dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-Flag (for total LRRK2), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of LRRK2-IN-1 or DMSO for 90 minutes.

-

Wash the cells with ice-cold PBS and lyse them in the lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Prepare samples for SDS-PAGE, separate the proteins, and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

KinomeScan™ Profiling

This is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

General Principle: The assay involves the incubation of DNA-tagged kinases with the test compound (LRRK2-IN-1) and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound. The results are typically reported as a percentage of the DMSO control.

KiNativ™ Cellular Kinase Profiling

This activity-based proteomic platform measures the engagement of a kinase inhibitor with its targets in a cellular context.

General Principle:

-

Live cells or cell lysates are treated with the kinase inhibitor (LRRK2-IN-1).

-

A biotinylated, irreversible ATP probe is then added, which covalently labels the active site of kinases that are not occupied by the inhibitor.

-

The proteome is digested, and the biotinylated peptides are enriched using streptavidin.

-

The enriched peptides are analyzed by mass spectrometry to identify and quantify the kinases that were accessible to the probe, thereby inferring the targets of the inhibitor.

Mandatory Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining the kinase selectivity profile of LRRK2-IN-1.

References

The Impact of LRRK2 Kinase Inhibition on Alpha-Synuclein Aggregation In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated alpha-synuclein in proteinaceous inclusions known as Lewy bodies. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most common genetic causes of both familial and sporadic PD. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity and is associated with an elevated risk of developing the disease. A growing body of evidence suggests a critical interplay between LRRK2 kinase activity and alpha-synuclein pathology, making LRRK2 an attractive therapeutic target. This technical guide provides an in-depth overview of the in vitro evidence demonstrating the impact of LRRK2 kinase inhibitors on alpha-synuclein aggregation, with a focus on experimental protocols and quantitative data. While specific data for LRRK2-IN-12 was not prominently available in the reviewed literature, this guide will focus on the effects of other potent and selective LRRK2 kinase inhibitors.

LRRK2 and Alpha-Synuclein: A Pathological Partnership

The precise mechanisms by which LRRK2 influences alpha-synuclein aggregation are still under active investigation. Several hypotheses have been proposed, including both direct and indirect pathways. One theory suggests that LRRK2 may directly phosphorylate alpha-synuclein, thereby promoting its propensity to misfold and aggregate. However, evidence for this direct interaction remains debated.[1]

Alternatively, LRRK2 may indirectly influence alpha-synuclein homeostasis through its roles in various cellular processes. LRRK2 has been implicated in the regulation of autophagy and lysosomal function, two critical pathways for the clearance of aggregated proteins.[2] Impaired function of these pathways due to aberrant LRRK2 kinase activity could lead to the accumulation of alpha-synuclein. Furthermore, LRRK2 is involved in neuroinflammatory processes, which have also been linked to the progression of alpha-synuclein pathology.[3][4]

Impact of LRRK2 Kinase Inhibitors on Alpha-Synuclein Aggregation: In Vitro Evidence

A number of potent and selective LRRK2 kinase inhibitors have been developed and utilized in preclinical studies to probe the therapeutic potential of targeting this pathway. In vitro models, including primary neuronal cultures and human cell lines, have been instrumental in elucidating the effects of these inhibitors on alpha-synuclein aggregation. These studies often employ pre-formed fibrils (PFFs) of alpha-synuclein to seed the aggregation of endogenous monomeric alpha-synuclein, mimicking the prion-like spread of pathology observed in PD.

Quantitative Data on the Effects of LRRK2 Inhibition

The following tables summarize quantitative data from studies investigating the impact of LRRK2 kinase inhibitors on alpha-synuclein aggregation in vitro.

Table 1: Effect of LRRK2 Inhibitor GNE-7915 on Phosphorylated Alpha-Synuclein Levels [5]

| Cell Line | Inhibitor | Concentration | Outcome Measure | Result |

| SH-SY5Y cells overexpressing wild-type alpha-synuclein | GNE-7915 | 1 nM | pSer129-α-Syn levels (Western Blot) | ↓40.1% (p < 0.01) |

| 10 nM | ↓36.4% (p < 0.01) | |||

| 100 nM | ↓29.3% (p < 0.01) |

This data indicates that the LRRK2 inhibitor GNE-7915 significantly reduces the levels of alpha-synuclein phosphorylated at serine 129, a common pathological modification, in a dose-dependent manner.[5]

Table 2: Effect of LRRK2 Inhibitors on Alpha-Synuclein Inclusion Formation in Primary Neurons [6]

| Neuronal Model | Inhibitor | Concentration | Outcome Measure | Result |

| G2019S-LRRK2 expressing primary neurons + α-syn PFFs | PF-06447475 | 100 nM | pS129-α-syn inclusion area | Significant reduction |

| MLi-2 | 100 nM | pS129-α-syn inclusion area | Significant reduction |

This study demonstrates that LRRK2 kinase inhibitors can block the enhanced formation of pathological alpha-synuclein inclusions induced by the G2019S LRRK2 mutation.[6]

Experimental Protocols

Preparation of Alpha-Synuclein Pre-Formed Fibrils (PFFs)

This protocol describes the generation of alpha-synuclein PFFs, which are used to seed aggregation in cellular models.[7][8]

Materials:

-

Recombinant human alpha-synuclein monomer

-

Phosphate-buffered saline (PBS), sterile

-

Thermomixer or shaking incubator

-

Sonicator (probe or water bath)

Procedure:

-

Monomer Preparation: Thaw recombinant alpha-synuclein monomer on ice. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any pre-existing aggregates. The supernatant contains the monomeric protein.

-

Fibril Assembly: Dilute the monomeric alpha-synuclein in sterile PBS to a final concentration of 5 mg/mL.

-

Incubation: Incubate the solution at 37°C with continuous shaking (e.g., 1000 rpm) for 5-7 days. Fibril formation is indicated by the appearance of turbidity.

-

Sonication: To generate smaller, more potent seeds, sonicate the fibril solution on ice. The sonication parameters (power, duration, pulses) should be optimized to produce fibrils with an average length of less than 50 nm.

-

Aliquoting and Storage: Aliquot the PFFs and store at -80°C until use.

Thioflavin T (ThT) Aggregation Assay

The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[9][10]

Materials:

-

Alpha-synuclein monomer

-

Alpha-synuclein PFFs (optional, for seeding)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Plate sealer

Procedure:

-

Reaction Setup: In each well of the 96-well plate, prepare the reaction mixture containing alpha-synuclein monomer (e.g., 50-100 µM), ThT (e.g., 10-25 µM), and the LRRK2 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). For seeded reactions, add a small amount of PFFs (e.g., 1-5% of monomer concentration).

-

Incubation and Monitoring: Seal the plate and incubate it in the plate reader at 37°C with intermittent shaking. Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).

-

Data Analysis: Plot ThT fluorescence intensity against time to generate aggregation curves. The lag time, maximum fluorescence intensity, and slope of the elongation phase can be used to quantify the effect of the LRRK2 inhibitor on aggregation kinetics.

Immunocytochemistry for Alpha-Synuclein Aggregates in Primary Neurons

This protocol allows for the visualization and quantification of intracellular alpha-synuclein aggregates.

Materials:

-

Primary neuronal culture (e.g., cortical or hippocampal neurons)

-

Alpha-synuclein PFFs

-

LRRK2 inhibitor and vehicle control

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against phosphorylated alpha-synuclein (pS129)

-

Fluorescently-labeled secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate primary neurons and culture them to the desired stage (e.g., 7 days in vitro). Treat the neurons with the LRRK2 inhibitor or vehicle for a specified period (e.g., 24 hours).

-

PFF Transduction: Add sonicated alpha-synuclein PFFs to the culture medium at a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the neurons for 7-14 days to allow for the formation of intracellular aggregates.

-

Fixation and Staining:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

-

Counterstain the nuclei with DAPI or Hoechst.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number and size of pS129-positive puncta per cell can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed signaling pathways linking LRRK2 kinase activity to alpha-synuclein aggregation.

Caption: General experimental workflow for assessing the impact of LRRK2 inhibitors on alpha-synuclein aggregation in vitro.

Conclusion

The in vitro studies summarized in this guide provide compelling evidence that inhibition of LRRK2 kinase activity can mitigate the pathological aggregation of alpha-synuclein. While the precise molecular mechanisms are still being elucidated, the data strongly support the continued investigation of LRRK2 inhibitors as a potential disease-modifying therapy for Parkinson's disease. The experimental protocols detailed herein offer a robust framework for researchers to further explore the intricate relationship between LRRK2 and alpha-synuclein and to evaluate the efficacy of novel therapeutic compounds. Future in vitro work should continue to dissect the downstream signaling pathways affected by LRRK2 inhibition and their specific contributions to alpha-synuclein homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. LRRK2 kinase inhibitors reduce alpha-synuclein in human neuronal cell lines with the G2019S mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. HG-10-102-01 | LRRK2 | TargetMol [targetmol.com]

- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G2019S-LRRK2 Expression Augments α-Synuclein Sequestration into Inclusions in Neurons | Journal of Neuroscience [jneurosci.org]

- 7. michaeljfox.org [michaeljfox.org]

- 8. researchgate.net [researchgate.net]

- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 10. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LRRK2-IN-12 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing LRRK2-IN-12, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cell culture experiments. The protocols outlined below are designed to assist researchers in investigating the cellular functions of LRRK2 and the therapeutic potential of its inhibition, particularly in the context of Parkinson's disease research.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease.[2] A common pathogenic mutation, G2019S, leads to increased LRRK2 kinase activity, suggesting that inhibition of this activity is a promising therapeutic strategy.[2] this compound is a chemical probe used to study the physiological and pathological roles of LRRK2 kinase activity in cellular models.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates. A key substrate for monitoring LRRK2 kinase activity in a cellular context is the Rab GTPase, Rab10.[3] Inhibition of LRRK2 leads to a measurable decrease in the phosphorylation of Rab10 at the Threonine 73 (Thr73) position.[3]

Signaling Pathway

The diagram below illustrates the LRRK2 signaling pathway and the inhibitory action of this compound. Pathogenic mutations can lead to the overactivation of LRRK2's kinase function, resulting in excessive phosphorylation of its substrates, such as Rab GTPases. This aberrant phosphorylation can disrupt downstream cellular processes, including vesicle trafficking. This compound blocks this phosphorylation event, allowing for the study of the functional consequences of LRRK2 kinase inhibition.

Caption: LRRK2 signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for LRRK2 inhibitors from various cell-based experiments. This information can be used as a starting point for designing experiments with this compound.

Table 1: In Vitro and Cellular IC50 Values for LRRK2 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | LRRK2 G2019S | Biochemical | 0.45 | |

| This compound | LRRK2 WT | Biochemical | 1.1 | |

| MLi-2 | LRRK2 | Cellular (pRab10 in MEFs) | 3-10 | [4] |

| MLi-2 | LRRK2 | Cellular (pRab10 in Neutrophils) | 30 | [4] |

Table 2: Effective Concentrations and Incubation Times of LRRK2 Inhibitors in Cell Culture

| Cell Line | Inhibitor | Concentration | Incubation Time | Observed Effect | Reference |

| SH-SY5Y | LRRK2-IN-1 | 1 µM | 2 hours | LRRK2 relocalization | [5] |

| SH-SY5Y | LRRK2-IN-1 | 5 µM | 12 hours | Induction of autophagy | [6] |

| SH-SY5Y | GSK2578215A | 1 µM | 48 hours | Mitigation of rotenone-induced senescence | [7] |

| Human Neutrophils | MLi-2 | 100 nM | 30 minutes | ~90% reduction in pRab10 | [4] |

| HEK293T | MLi-2 | 100 nM | 2 hours | Inhibition of LRRK2 activity | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in sterile, anhydrous DMSO to a final concentration of 10 mM.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent cell lines, such as SH-SY5Y or HEK293, with this compound.

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 1 µM). It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 2, 12, 24, or 48 hours) in a humidified incubator at 37°C with 5% CO₂.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as Western blotting, immunofluorescence, or other cellular assays.

Western Blot Analysis of LRRK2-Mediated Rab10 Phosphorylation

This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of its substrate, Rab10.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rab10 (pThr73) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Rab10 or a loading control protein such as GAPDH or β-actin.

-

Quantification: Densitometrically quantify the bands corresponding to pRab10 and total Rab10. The ratio of pRab10 to total Rab10 will indicate the level of LRRK2 kinase activity.

Caption: Workflow for Western Blot analysis of pRab10.

Immunofluorescence Staining for LRRK2 Localization

Changes in LRRK2 phosphorylation status upon inhibitor treatment can lead to its relocalization within the cell.[5] This can be visualized using immunofluorescence.

-

Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with this compound or a vehicle control as described in the general treatment protocol.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against LRRK2 overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells and mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Caption: Immunofluorescence workflow for LRRK2.

Concluding Remarks

These application notes and protocols provide a framework for the use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions. The ability to monitor the inhibition of LRRK2 kinase activity, for instance by assessing Rab10 phosphorylation, is crucial for interpreting the cellular effects of this compound.

References

- 1. Divergent Effects of G2019S and R1441C LRRK2 Mutations on LRRK2 and Rab10 Phosphorylations in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LRRK2 Kinase Inhibitor Rejuvenates Oxidative Stress-Induced Cellular Senescence in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LRRK2-IN-12 for Primary Cortical Neuron Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LRRK2-IN-12, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in primary cortical neuron cultures. The provided protocols and data are synthesized from established methodologies for similar LRRK2 inhibitors and are intended to serve as a starting point for your research.

Introduction

Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] These mutations often lead to increased LRRK2 kinase activity, making it a key therapeutic target.[2][5][6] this compound is a research compound designed to inhibit this kinase activity, thereby providing a tool to investigate the cellular functions of LRRK2 and its role in neurodegeneration. In primary neuronal cultures, overexpression of mutant LRRK2 has been shown to induce phenotypes such as neurite shortening and increased susceptibility to cell death.[7]

Data Presentation

The following table summarizes typical dosage ranges and treatment durations for various LRRK2 kinase inhibitors in primary neuron cultures, which can be used as a reference for optimizing experiments with this compound.

| Inhibitor | Cell Type | Concentration Range | Treatment Duration | Observed Effects | Reference |

| MLi-2 | Primary Cortical Neurons | 5 - 120 nM | 16 days | Reduced pS935 LRRK2 levels | [8] |

| PF-06447475 (PF-475) | Primary Cortical Neurons | 5 - 120 nM | 16 days | Reduced pS935 LRRK2 levels | [8] |

| PF-06685360 (PF-360) | Primary Cortical Neurons | 5 - 120 nM | 16 days | Reduced pS935 LRRK2 levels | [8] |

| LRRK2-IN-1 | Primary Cortical Neurons | 100 nM - 1 µM | 24 - 72 hours | Protection against LRRK2-induced toxicity | [9] |

| MLi-2 | Primary Hippocampal Neurons | 0 - 1000 nM | Not Specified | Inhibition of LRRK2 peptide phosphorylation (IC50 = 1.1 ± 0.2 nM) | [10] |

| PF-06447475 (PF-475) | Primary Hippocampal Neurons | 0 - 1000 nM | Not Specified | Inhibition of LRRK2 peptide phosphorylation (IC50 = 3.5 ± 1.1 nM) | [10] |

| GSK2578215A | Rat Primary Cortical Neurons | Not Specified | 48 hours | Mitigated rotenone-induced cellular senescence and α-synuclein accumulation | [11] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Treatment of Primary Cortical Neurons with this compound

Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat or mouse pups)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine coated culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating:

-

Isolate primary cortical neurons using standard dissection and dissociation protocols.

-

Plate neurons at the desired density on Poly-D-lysine coated plates in pre-warmed neuronal culture medium.

-

Culture the neurons at 37°C in a humidified 5% CO2 incubator for at least 7 days in vitro (DIV) to allow for maturation.[9]

-

-

This compound Treatment:

-

Prepare fresh serial dilutions of this compound in neuronal culture medium from the 10 mM stock solution. It is recommended to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.[9] A starting range of 10 nM to 1 µM is suggested based on data from similar inhibitors.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-